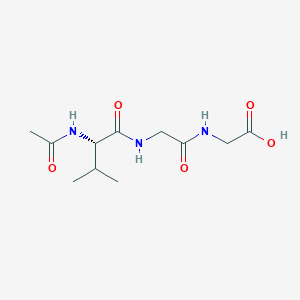![molecular formula C12H17NO2 B14688819 3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione CAS No. 25365-02-0](/img/structure/B14688819.png)
3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a structural motif in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione typically involves the reduction of spirocyclic oxetanyl nitriles. This transformation can be achieved using reagents such as sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions . Another approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable synthesis of related 3-azabicyclo[3.1.1]heptanes suggests that similar methodologies could be adapted for large-scale production. This would likely involve optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or introduce new substituents.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mecanismo De Acción
The mechanism by which 3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to mimic the spatial arrangement of other biologically active molecules, thereby influencing various pathways and mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptanes: These compounds share a similar core structure but lack the nitrogen atom present in 3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione.
Uniqueness
3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione is unique due to its spirocyclic structure and the presence of a nitrogen atom. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and drug development.
Propiedades
Número CAS |
25365-02-0 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
spiro[3-azabicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione |
InChI |
InChI=1S/C12H17NO2/c14-10-8-7-9(11(15)13-10)12(8)5-3-1-2-4-6-12/h8-9H,1-7H2,(H,13,14,15) |
Clave InChI |
KOKZAONMSQQNBR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CC1)C3CC2C(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


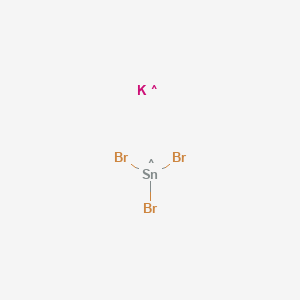
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
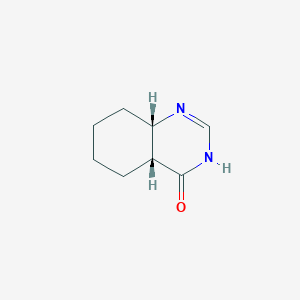
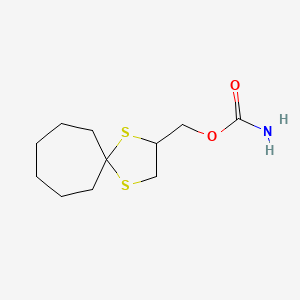
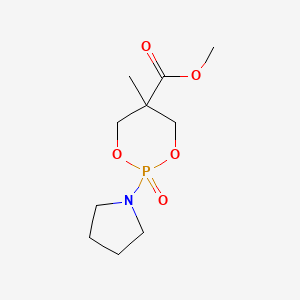

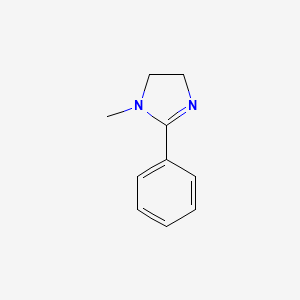
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
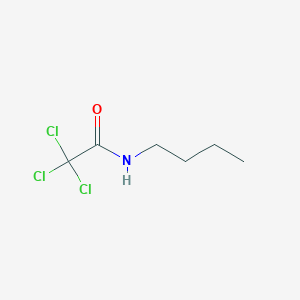
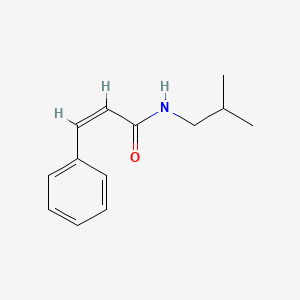
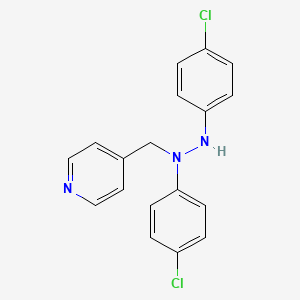
![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)

